Oxiranecarbonitrile, 3-(1-methylethyl)-

Description

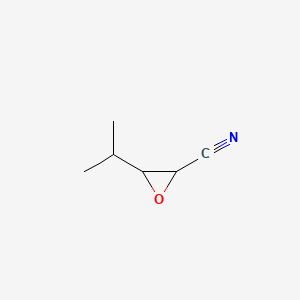

Oxiranecarbonitrile, 3-(1-methylethyl)- (CAS: 193202-19-6) is an epoxide derivative with a carbonitrile functional group and an isopropyl substituent at the 3-position of the oxirane ring . Its IUPAC name reflects its structure: an oxirane (epoxide) backbone, a nitrile group (-CN), and a branched alkyl group (1-methylethyl, or isopropyl).

Properties

Molecular Formula |

C6H9NO |

|---|---|

Molecular Weight |

111.14 g/mol |

IUPAC Name |

3-propan-2-yloxirane-2-carbonitrile |

InChI |

InChI=1S/C6H9NO/c1-4(2)6-5(3-7)8-6/h4-6H,1-2H3 |

InChI Key |

SEGYKVGTXNCOAK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1C(O1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxiranecarbonitrile, 3-(1-methylethyl)-, typically involves the reaction of an appropriate epoxide with a cyanide source under controlled conditions . One common method is the reaction of 3-(1-methylethyl)oxirane with sodium cyanide in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the cyanide ion attacks the less hindered carbon atom of the epoxide ring, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of Oxiranecarbonitrile, 3-(1-methylethyl)-, may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product . The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Oxiranecarbonitrile, 3-(1-methylethyl)-, undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can react with nucleophiles, such as amines and alcohols, to form substituted products.

Oxidation: The compound can be oxidized to form corresponding oxiranecarboxylic acids.

Reduction: The compound can be reduced to form corresponding oxiranemethanols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium cyanide, amines, and alcohols in solvents like DMSO or ethanol at elevated temperatures.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Substituted oxiranecarbonitriles.

Oxidation: Oxiranecarboxylic acids.

Reduction: Oxiranemethanols.

Scientific Research Applications

Oxiranecarbonitrile, 3-(1-methylethyl)-, has several scientific research applications:

Mechanism of Action

The mechanism of action of Oxiranecarbonitrile, 3-(1-methylethyl)-, involves its reactivity towards nucleophiles and electrophiles . The compound’s epoxide ring is highly strained, making it susceptible to nucleophilic attack . The cyanide group can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications .

Comparison with Similar Compounds

Structural Analogues in the Oxiranecarbonitrile Family

The following table compares Oxiranecarbonitrile, 3-(1-methylethyl)- with other substituted oxiranecarbonitriles documented in authoritative databases and literature:

Key Observations :

- The hydroxymethyl derivative (C₇H₁₁NO₂) exhibits higher hydrophilicity compared to the reference compound due to the -OH group, which may influence solubility and reactivity in aqueous environments .

- Chlorinated analogues (e.g., hypothetical 2-chloro-3-methyl variant) are more electrophilic, making them reactive in nucleophilic substitution reactions.

Broader Structural Analogues with Epoxide/Nitrile Motifs

Compounds sharing partial structural features (epoxide or nitrile groups) but differing in core architecture include:

Key Observations :

- Unlike these analogues, Oxiranecarbonitrile, 3-(1-methylethyl)- lacks aromatic or carboxylate moieties, which may limit its direct enzyme-binding efficacy but enhance stability in synthetic applications.

Research Findings and Implications

- Safety and Handling : Epoxides are generally reactive and may require careful handling. Substituted oxiranecarbonitriles with polar groups (e.g., hydroxymethyl) could pose lower volatility risks compared to alkyl-substituted variants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.